5-Methyl-2-oxopiperidine-3-carboxylic acid
Description
Significance of the 2-Oxopiperidine-3-carboxylic Acid Scaffold in Chemical Biology Research
The 2-oxopiperidine-3-carboxylic acid scaffold is a δ-lactam (a cyclic amide) derivative of piperidine (B6355638). This structural framework is significant in chemical biology and drug discovery for several reasons. The piperidine ring itself is a privileged structure, meaning it is frequently found in biologically active compounds, including more than twenty classes of pharmaceuticals. nih.gov
The incorporation of a lactam functionality at the 2-position introduces conformational rigidity compared to a simple piperidine ring. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The amide bond of the lactam also provides hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition and interaction with protein targets.
The carboxylic acid group at the 3-position is a key functional handle. It can act as a bioisostere for an amino acid, enabling the molecule to interact with targets that recognize amino acid motifs. A prominent example is (RS)-piperidine-3-carboxylic acid (nipecotic acid), which is a potent inhibitor of γ-aminobutyric acid (GABA) uptake. Furthermore, the carboxylic acid provides a convenient point for chemical modification, allowing for the synthesis of a wide array of esters and amides to explore structure-activity relationships (SAR) and modulate physicochemical properties. This versatility makes the scaffold a valuable building block in the synthesis of complex molecules targeting a range of biological processes. nih.gov
Academic Importance of Substituted Piperidine Lactams
Substituted piperidine lactams, also known as piperidinones, are of considerable academic and industrial importance. They are recognized as key structural components in many active biological compounds and serve as vital intermediates in the synthesis of pharmaceutical agents. nih.govajchem-a.com The academic interest in these compounds is driven by the challenge of their synthesis and the diverse biological activities they can exhibit.
The development of efficient, cost-effective, and stereoselective methods for the synthesis of substituted piperidines is a significant task in modern organic chemistry. ajchem-a.com Research in this area focuses on various synthetic strategies, including multicomponent reactions, cyclization cascades, and catalytic hydrogenations. mdpi.com The ability to introduce substituents at various positions on the piperidine lactam ring allows chemists to create vast libraries of compounds with diverse three-dimensional shapes and chemical properties.
This structural diversity is crucial for drug discovery programs, where such libraries are screened for activity against various biological targets. Substituted piperidines have been investigated for a wide range of pharmacological properties, including antioxidant, anti-Alzheimer, anticancer, and antimicrobial activities. ajchem-a.com Therefore, academic research continues to focus on developing novel synthetic routes to access structurally complex piperidine lactams and evaluating their potential as therapeutic agents.
Scope and Research Focus on 5-Methyl-2-oxopiperidine-3-carboxylic Acid and its Analogues
While the parent scaffold, 2-oxopiperidine-3-carboxylic acid, and other substituted piperidines are well-represented in the scientific literature, specific research focused on this compound is less prevalent in publicly accessible databases. Its availability from chemical suppliers indicates its use as a building block or a tool compound in specialized research. The research focus on this particular molecule and its analogues can be inferred from the strategic placement of the methyl group.
The introduction of a methyl group at the C-5 position of the 2-oxopiperidine ring has several important implications for research:
Stereochemistry: The methyl group creates a new chiral center, leading to the existence of different stereoisomers (diastereomers and enantiomers). A key research focus would be the stereoselective synthesis of these individual isomers to investigate how the specific 3D arrangement of the methyl and carboxylic acid groups affects biological activity.
Pharmacokinetic Properties: The methyl group increases the lipophilicity of the molecule compared to the unsubstituted parent scaffold. This can influence its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical factors in developing a successful drug candidate.
Target Binding: The presence of the methyl group provides an additional point of interaction within a protein's binding pocket. It can engage in hydrophobic interactions or, by its steric bulk, orient the rest of the molecule for optimal binding with the target.
The research scope for this compound and its analogues involves its synthesis and subsequent use as a scaffold to build more complex molecules. These molecules would likely be evaluated for biological activities where other piperidine derivatives have shown promise. For example, derivatives could be designed and synthesized as novel agonists or antagonists for receptors in the central nervous system or as enzyme inhibitors in oncology or infectious diseases.
Data Tables
Table 1: Examples of Biologically Active Piperidine Scaffolds
| Compound Class | Example Structure (General) | Biological Relevance |
|---|---|---|
| Piperidine Carboxylic Acids | Nipecotic Acid | GABA uptake inhibitor, scaffold for anti-Alzheimer agents. ajchem-a.com |
| Substituted Piperidines | N-benzyl-piperidine analogues | Investigated as agents for treating Alzheimer's disease, showing free radical scavenging properties. ajchem-a.com |
| Piperidinones | 3,5-Bis(hydroxyarylidene)-4-piperidones | Investigated for antiproliferative properties against various cancer cell lines. |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Oxopiperidine-3-carboxylic acid |
| (RS)-piperidine-3-carboxylic acid (Nipecotic acid) |
| γ-aminobutyric acid (GABA) |
| N-benzyl-piperidine |
| 3,5-Bis(hydroxyarylidene)-4-piperidones |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-methyl-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChI Key |
ZGOIULMLGDHBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)NC1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 Methyl 2 Oxopiperidine 3 Carboxylic Acid and Its Analogues
De Novo Synthesis Approaches to the Oxopiperidine Core
The synthesis of the 5-methyl-2-oxopiperidine-3-carboxylic acid scaffold, a key heterocyclic motif, is approached through various de novo strategies. These methods focus on constructing the core piperidinone ring system from acyclic precursors, offering flexibility in introducing substituents. Key strategies include the formation of the lactam ring through intramolecular cyclization, the convergent assembly via multicomponent reactions, cyclization of unsaturated systems, and C-N bond formation via reductive amination.
Intramolecular Cyclization Reactions for Lactam Formation
Intramolecular cyclization is a fundamental strategy for forming the 2-oxopiperidine (a δ-lactam) ring. nih.gov This approach involves designing a linear precursor that contains both a nitrogen source (typically an amine or amide) and a reactive site that facilitates the ring-closing reaction to form a new C-N or C-C bond. nih.gov The stereochemical outcome of these reactions is often governed by established principles, such as Baldwin's rules for ring closure. nih.gov
Various precursors can be employed for this purpose. For instance, the cyclization of 5-amino-3-methylhexanedioic acid derivatives can be induced to form the target lactam. This process, often requiring activation of the carboxylic acid group, leads directly to the desired heterocyclic core. Another common method is the intramolecular cyclization of halogenated amides, where a suitably positioned leaving group is displaced by an enolate or a related nucleophile derived from the amide. nih.gov
Recent developments have focused on achieving high stereoselectivity. For example, desymmetrization approaches have been developed for piperidine (B6355638) synthesis through selective lactam formation. nih.gov Additionally, Brønsted acid-catalyzed intramolecular condensations of side chains containing aldehyde or ketone electrophiles with pyridine (B92270) benzylic carbons have been shown to yield pyridyl-substituted hydroxy lactams. nih.gov The cyclization of β-lactams bearing an alkene residue can also be directed to form piperidine rings, sometimes proceeding via a 6-endo cyclization pathway, which is contrary to Baldwin's rule, due to conformational constraints imposed by the lactam ring. nih.gov
| Cyclization Strategy | Precursor Type | Key Transformation | Reference |
| Amide Condensation | Amino-dicarboxylic acid derivative | Activation of carboxylic acid, intramolecular amidation | nih.gov |
| Nucleophilic Substitution | Halogenated amide | Intramolecular displacement of halide | nih.gov |
| Aldol-like Condensation | Pyridine with keto-amide side chain | Brønsted acid-catalyzed cyclization | nih.gov |
| Radical Cyclization | Unsaturated amides | Radical-mediated C-C or C-N bond formation | nih.gov |
Multicomponent Reaction (MCR) Strategies for Piperidine Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as functionalized piperidines, in a single pot from three or more starting materials. taylorfrancis.comacs.org This approach is valued for its atom and step economy, and the ability to generate diverse molecular structures by simply varying the initial components. acs.orgacs.org Several MCRs have been developed for the synthesis of highly substituted piperidine and 2-piperidinone scaffolds. taylorfrancis.comacs.org
A notable example is a four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate (B1210297), and dialkyl malonates, which yields polysubstituted 2-piperidinones with high stereoselectivity. acs.org The reaction proceeds through a cascade of Michael addition, nitro-Mannich, and lactamization steps. acs.org The use of different catalysts, such as ytterbium triflate/silver triflate, can facilitate novel MCR pathways for piperidone synthesis under mild conditions. tandfonline.com
The Castagnoli–Cushman Reaction (CCR) is a powerful [4+2] cyclocondensation between an imine and a cyclic anhydride (B1165640) to produce a variety of lactams. nih.govmdpi.com This reaction is particularly useful for synthesizing substituted 2-oxopiperidine-3-carboxylic acid analogues when glutaric anhydride or its derivatives are used. The imine component can be pre-formed or generated in situ from an aldehyde and an amine, making the CCR a versatile multicomponent process. mdpi.com
The reaction mechanism involves the nucleophilic attack of the imine on the anhydride, followed by cyclization and subsequent decarboxylation to yield the final lactam product. mdpi.com The stereochemical outcome of the CCR is often highly diastereoselective, with the relative configuration of the newly formed stereocenters being influenced by the reaction conditions and the nature of the substrates. nih.gov For instance, cis-configured adducts are often the kinetic products, which can sometimes be isomerized to the more stable trans-isomers under thermal conditions. nih.gov
The scope of the CCR has been expanded to include various cyclic anhydrides and imine precursors, allowing for the synthesis of complex polyheterocyclic systems. nih.govmdpi.com Three-component variations using homophthalic anhydrides, a carbonyl compound, and ammonium acetate have been employed to prepare 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which are structurally related to the piperidinone core. nih.gov
The classic Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgtaylorandfrancis.comresearchgate.net While the traditional product is not a piperidinone, "Biginelli-type" reactions have been developed that utilize different starting materials to access a wider range of heterocyclic structures. eurekaselect.com
These modified Biginelli reactions (MBRs) or Biginelli-Type Reactions (BTRs) may involve different active methylene (B1212753) compounds, aldehyde sources, and urea derivatives to construct novel heterocyclic frameworks. eurekaselect.combeilstein-journals.org For the synthesis of oxopiperidine scaffolds, a Biginelli-type reaction would require a modification that leads to the formation of a six-membered lactam instead of a dihydropyrimidine. This can be achieved by replacing the β-ketoester and urea with components that, after initial condensation with an aldehyde, are predisposed to a 6-endo-trig cyclization and lactamization. For example, a one-pot, three-component synthesis of dihydropyrimidinones has been developed using mono-substituted urea, an alkylaldehyde, and an arylaldehyde, catalyzed by molecular iodine. beilstein-journals.org While this specific example still leads to DHPMs, it illustrates the principle of modifying the core components to alter the final heterocyclic product. beilstein-journals.org
Alkene and Diene Cyclization Methods
The construction of the piperidine ring can be effectively achieved through the cyclization of precursors containing alkene or diene functionalities. These methods leverage various transition metal-catalyzed or radical-mediated processes to form the heterocyclic core. nih.gov
Alkene cyclization strategies often involve the intramolecular reaction of a nitrogen-containing nucleophile with a double bond. nih.gov Examples include:
Oxidative Amination: Gold(I) or Palladium-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines through the difunctionalization of a double bond, simultaneously creating the N-heterocycle and introducing a new substituent. nih.gov
Aza-Heck Cyclization: Palladium-catalyzed enantioselective 6-exo aza-Heck cyclization is a powerful tool for constructing chiral piperidine rings. nih.gov
Prins and Carbonyl-Ene Cyclizations: The cyclization of nitrogen-tethered aldehydes with alkenes, catalyzed by Brønsted or Lewis acids, can afford cis- or trans-3,4-disubstituted piperidines, with the stereochemical outcome switchable between kinetic and thermodynamic control. nih.govresearchgate.net
Diene cyclization methods, such as the aza-Diels-Alder reaction, provide a convergent route to the piperidine skeleton. This [4+2] cycloaddition involves the reaction of a diene with an imine (the dienophile). The reaction is highly stereospecific and allows for the controlled installation of multiple stereocenters in a single step. libretexts.orgnih.gov The reactivity in Diels-Alder reactions is typically enhanced when the diene is substituted with electron-donating groups and the dienophile (imine) with electron-withdrawing groups, or vice versa. libretexts.org
| Cyclization Method | Reactants | Key Features | Reference |
| Oxidative Amination | Amino-alkene, Oxidizing Agent | Forms C-N and C-X bonds simultaneously | nih.gov |
| Aza-Heck Cyclization | Unsaturated Amide/Amine with Aryl/Vinyl Halide | Palladium-catalyzed, often enantioselective | nih.gov |
| Prins Cyclization | Amino-aldehyde, Alkene | Acid-catalyzed, stereoselectivity is condition-dependent | nih.govresearchgate.net |
| Aza-Diels-Alder | Diene, Imine | [4+2] cycloaddition, highly stereospecific | libretexts.orgnih.gov |
Reductive Amination and Related C-N Bond Formation
Reductive amination is a cornerstone of C-N bond formation and can be applied intramolecularly to construct the piperidine ring. nih.govorganic-chemistry.org This strategy typically involves the cyclization of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone). The initial intramolecular reaction forms a cyclic iminium ion, which is then reduced in situ to the corresponding piperidine. chim.it
A common approach is the "double reductive amination," where a dicarbonyl compound is treated with an amine source, such as ammonium formate, and a reducing agent like sodium cyanoborohydride (NaBH₃CN). chim.it This one-pot procedure allows for the formation of two C-N bonds and the piperidine ring in a single synthetic operation. The choice of reducing agent is critical; mild reagents like NaBH₃CN or sodium triacetoxyborohydride (B8407120) (Na(AcO)₃BH) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl groups. chim.ityoutube.com
This methodology has been successfully applied to the synthesis of various substituted piperidines, including polyhydroxypiperidines from sugar-derived dicarbonyl precursors. chim.it The versatility of this approach allows for the introduction of substituents on the nitrogen atom by choosing different primary amines in the reaction. chim.it Reductive amination can also be performed on pre-formed cyclic imines or enamines, which can be generated from the partial reduction or functionalization of pyridine precursors. nih.gov
Michael Addition-Cyclization Sequences
A prevalent strategy for the synthesis of piperidine and pyrrolidone rings involves a cascade reaction initiated by a Michael addition, followed by an intramolecular cyclization. frontiersin.orgnih.gov This approach is particularly effective for constructing substituted lactams from acyclic precursors. The aza-Michael addition, where an amine acts as the nucleophile, is a key step in this sequence.
The reaction typically involves the addition of a primary amine to an α,β-unsaturated ester. The resulting intermediate, a secondary amine, then undergoes an intramolecular amidation-cyclization with an ester group positioned appropriately within the molecule to form the stable lactam ring. nih.gov For the synthesis of analogues of this compound, this could involve the conjugate addition of an amine to a suitably substituted unsaturated dicarbonyl compound. The stereochemical outcome of these reactions can often be controlled by the choice of starting materials and reaction conditions.
A general representation of this cascade reaction is the addition of a primary amine to a Michael acceptor like itaconic acid or its esters, which subsequently cyclizes to form a substituted pyrrolidone carboxylic acid. frontiersin.orgnih.gov While this specific example leads to a five-membered ring, the principle can be extended to the synthesis of six-membered piperidone rings by using appropriate starting materials with a longer carbon chain. The intramolecular endo-aza-Michael addition is a less common but valuable method for the formation of piperidines. mdpi.com
Table 1: Examples of Aza-Michael Addition-Cyclization Reactions for Lactam Synthesis
| Michael Acceptor | Amine | Product | Reference |
| Dimethyl itaconate | Methylamine | N-methyl-pyrrolidone derivative | nih.gov |
| α,β-Unsaturated ester | Primary amine | Substituted pyrrolidone | frontiersin.orgnih.gov |
| β-Nitrostyrene | Acetaldehyde | Substituted γ-nitroaldehyde | mdpi.com |
Chiral Auxiliary-Mediated Asymmetric Synthesis of Lactams
Asymmetric synthesis is crucial for obtaining enantiomerically pure compounds, which is often a requirement for therapeutic applications. The use of chiral auxiliaries is a well-established method to control the stereochemistry of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed.
Oxazolidinones are a class of chiral auxiliaries that have been widely used in various asymmetric transformations, including the synthesis of β-lactams and other chiral building blocks. nih.govsigmaaldrich.com In the context of synthesizing chiral this compound analogues, a chiral auxiliary could be attached to either the Michael acceptor or the nucleophile to direct a diastereoselective Michael addition. Subsequent cyclization would then yield an enantiomerically enriched piperidone. For instance, phenylglycinol-derived oxazolopiperidone lactams have been used as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. nih.gov
The general approach involves the condensation of a chiral amino alcohol with a δ-oxo acid derivative to form a bicyclic lactam. The chiral auxiliary then directs the introduction of substituents in a regio- and stereocontrolled manner. After the desired transformations, the auxiliary can be cleaved to afford the enantiopure substituted piperidine. nih.gov
Table 2: Common Chiral Auxiliaries Used in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application |
| (S)-4-Benzyl-2-oxazolidinone | Oxazolidinone | Asymmetric alkylations, aldol (B89426) reactions |
| (R)-Phenylglycinol | Amino alcohol | Formation of chiral lactams |
| (1S)-(-)-2,10-Camphorsultam | Sultam | Asymmetric Diels-Alder reactions, conjugate additions |
Note: This table lists common chiral auxiliaries and their general applications in asymmetric synthesis.
Enzymatic Biotransformations for Stereoselective Synthesis
Enzymatic biotransformations offer a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Lipases and esterases are commonly employed for the kinetic resolution of racemic esters or the desymmetrization of prochiral diesters. researchgate.netresearchgate.netnih.gov
In the context of this compound, an enzymatic approach could be used for the kinetic resolution of a racemic mixture of its ester derivative. For example, a lipase (B570770) could selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. researchgate.netwhiterose.ac.uk This allows for the separation of the two enantiomers. The efficiency and enantioselectivity of such resolutions are highly dependent on the choice of enzyme, substrate, and reaction conditions.
For instance, the kinetic resolution of (±)-ethyl cis- and trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate has been achieved with high enantioselectivity using Pseudomonas fluorescens lipase. researchgate.net Similarly, Candida antarctica lipase B has been used for the enantioselective resolution of cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. researchgate.net These examples demonstrate the potential of enzymatic methods for accessing enantiopure piperidine derivatives.
Table 3: Examples of Enzymatic Resolutions of Piperidine Derivatives
| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |
| (±)-ethyl cis/trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate | Pseudomonas fluorescens lipase | Acylation | Enantiopure acetate and remaining alcohol | >99% | researchgate.net |
| cis-dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Candida antarctica lipase B | Hydrolysis | (2R,3S)-carboxylic acid and (2S,3R)-ester | >95% | researchgate.net |
| rac-γ-nitro esters | Lipase | Hydrolysis | (S)-γ-nitro acid | 98% | nih.gov |
Note: This table provides examples of enzymatic resolutions of related piperidine structures to illustrate the methodology.
Derivatization and Functionalization of the this compound Scaffold
Once the core this compound scaffold is synthesized, its functional groups can be further modified to create a library of analogues for structure-activity relationship (SAR) studies. The primary sites for derivatization are the carboxylic acid moiety, the lactam nitrogen, and the substituents at the C-3 and C-5 positions.
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position is a versatile handle for derivatization through esterification and amidation reactions.
Esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. masterorganicchemistry.com Various catalysts, such as sulfuric acid, tosic acid, or solid-supported acids, can be employed. masterorganicchemistry.comderpharmachemica.com Alternatively, the carboxylic acid can be activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) followed by reaction with an alcohol. derpharmachemica.com A range of alcohols, from simple alkanols to more complex structures, can be used to generate a diverse set of esters. google.comorganic-chemistry.orgnih.gov
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. nih.gov Direct thermal condensation is often difficult and requires harsh conditions. mdpi.com Therefore, coupling reagents are typically used to activate the carboxylic acid. Common coupling agents include carbodiimides (DCC, EDCI), phosphonium (B103445) salts (BOP, PyBOP), and uranium salts (HATU, HBTU). researchgate.netacgpubs.org This method allows for the synthesis of a wide variety of amides by varying the amine component. nih.govorganic-chemistry.org
Table 4: Common Reagents for Esterification and Amidation
| Reaction | Reagent/Catalyst | Description |
| Esterification | H₂SO₄, TsOH | Acid catalysts for Fischer esterification |
| Esterification | DCC, EDCI | Carbodiimide coupling agents for activation |
| Esterification | POCl₃ | Efficient reagent for esterification with alcohols |
| Amidation | DCC, EDCI | Carbodiimide coupling agents for amide bond formation |
| Amidation | HATU, HBTU | Uranium-based coupling agents, efficient for peptide coupling |
| Amidation | (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester | A selective coupling agent for amidation |
N-Substitution and Alkylation Strategies on the Lactam Nitrogen
The nitrogen atom of the lactam ring is another key position for functionalization. N-substitution can significantly influence the physicochemical and pharmacological properties of the molecule. Alkylation of the lactam nitrogen is a common modification. This can be achieved by treating the lactam with a base to generate the corresponding anion, followed by reaction with an alkyl halide or other electrophile. The choice of base and solvent is critical to avoid side reactions.
For related piperidine structures, N-arylation can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This allows for the introduction of a variety of aryl and heteroaryl substituents on the nitrogen atom. Reductive amination is another strategy where a ketone or aldehyde can be introduced at the nitrogen via reaction with a primary amine followed by reduction.
Modifications at the C-3 Position (Carboxylate) and C-5 Position (Methyl)
Beyond esterification and amidation, the C-3 carboxylate group can be subjected to other transformations. For example, it can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized, for instance, by conversion to an ether or an ester of a different acid. Decarboxylation of the carboxylic acid can also be a potential modification, leading to a 5-methyl-2-piperidone.
The methyl group at the C-5 position is generally less reactive. However, under certain conditions, it could potentially be functionalized. For example, radical halogenation could introduce a handle for further modifications, although selectivity might be an issue. Alternatively, if the synthesis starts with a different substituent at the C-5 position, a wider range of analogues can be accessed. For instance, using a starting material with a functionalized side chain at the C-5 position would allow for a variety of modifications. The functionalization of the C-2, C-3, and C-4 positions of the piperidine ring has been demonstrated through various catalytic C-H activation and functionalization strategies on related piperidine scaffolds. nih.govresearchgate.net
Table 5: Potential Modifications at C-3 and C-5 Positions
| Position | Functional Group | Potential Modification | Reagents/Conditions | Resulting Functional Group |
| C-3 | Carboxylic Acid | Reduction | LiAlH₄, BH₃·THF | Primary Alcohol |
| C-3 | Carboxylic Acid | Decarboxylation | Heat, specific catalysts | Hydrogen |
| C-5 | Methyl | Radical Halogenation | NBS, AIBN | Bromomethyl |
Formation of Spiropiperidine Systems
Spiropiperidines, characterized by a spirocyclic fusion at the piperidine ring, have gained significant attention in drug discovery as they introduce three-dimensional complexity into molecular structures. rsc.org The synthesis of these systems can be broadly categorized by the strategic formation of either the spiro-ring onto a pre-existing piperidine or the construction of the piperidine ring onto a spirocyclic precursor. rsc.org While 3- and 4-spiropiperidines are common targets in medicinal chemistry, 2-spiropiperidines are frequently synthesized as intermediates for natural product synthesis. rsc.org
A facile and effective protocol for constructing 2-spiropiperidines involves the cyclization of δ-N-Boc-amino-β-ketoesters. whiterose.ac.uk This process begins with the removal of the N-Boc protecting group using hydrochloric acid in dioxane to generate an HCl salt. whiterose.ac.uk Subsequent treatment with a base like sodium bicarbonate in the presence of a ketone triggers the cyclization, yielding the desired 2-spiropiperidine structure. whiterose.ac.uk This method has proven effective with a variety of cyclic ketones, including those containing heteroatoms such as nitrogen, oxygen, and sulfur, leading to the formation of diverse 2-spiropiperidines in good to excellent yields. whiterose.ac.uk The resulting products are often a mixture of diastereomeric esters. whiterose.ac.uk
Table 1: Synthesis of 2-Spiropiperidines via Cyclization with Various Ketones This table is interactive. You can sort and filter the data.
| Entry | Ketone | Product (2-Spiropiperidine) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | Acetone | 2,2-dimethyl-4-oxo-piperidine-3-carboxylic acid methyl ester | 86 | 1.5:1 |
| 2 | Cyclobutanone | 4-oxo-1-aza-spiro[3.5]nonane-5-carboxylic acid methyl ester | 82 | 2:1 |
| 3 | Cyclopentanone | 4-oxo-1-aza-spiro[4.5]decane-5-carboxylic acid methyl ester | 90 | 2.5:1 |
| 4 | Cyclohexanone | 4-oxo-1-aza-spiro[5.5]undecane-5-carboxylic acid methyl ester | 99 | 1.5:1 |
| 5 | Tetrahydro-4H-pyran-4-one | 4-oxo-9-oxa-1-aza-spiro[5.5]undecane-5-carboxylic acid methyl ester | 50 | 2.5:1 |
Data derived from a study on the synthesis of highly substituted 2-spiropiperidines. whiterose.ac.uk
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product selectivity.
Concerted Mechanisms in Ring Closure
The formation of the piperidine ring can proceed through concerted mechanisms where multiple bonds are formed or broken in a single transition state. One such example is a Mannich-type cyclization for the formation of aminocyclopentane products from piperidine precursors. nih.gov Computational studies support a mechanism where the C-C bond formation occurs in concert with a proton transfer from an enol moiety to an N-tosyl group. nih.gov
Another relevant transformation is the radical (4+2) cycloaddition, which provides access to densely substituted piperidines that are otherwise difficult to synthesize. researchgate.net This type of reaction involves a concerted cycloaddition pathway, enabling the construction of the piperidine core with high modularity and atom economy under metal-free conditions. researchgate.net Mechanistic studies, supported by computational results, can help elucidate the plausible pathways, such as a process involving the ring-opening of an azetidine (B1206935) as the rate-limiting step. researchgate.net
Catalysis and Regioselectivity in Cyclization Reactions
Achieving high stereo- and regioselectivity is a primary challenge in the synthesis of substituted piperidines via intramolecular cyclization. nih.gov The use of catalysts, particularly transition metals with chiral ligands, is a key strategy to address this challenge. nih.gov However, selecting reaction conditions that maintain catalyst stability can be an obstacle. nih.gov
Palladium-catalyzed cyclization reactions have been studied to understand the mechanisms that govern regioselectivity. nih.gov Theoretical calculations have revealed that noncovalent interactions, such as π–π stacking, can play a decisive role. nih.gov In one study, π–π stacking between two phenyl rings in a key transition state was found to be stronger than competing C–H⋯π interactions, thereby directing the reaction to a specific regiochemical outcome. nih.gov This demonstrates that subtle structural differences in the substrate can be exploited to control the formation of distinct products by manipulating weak interactions in the transition state. nih.gov The choice of catalyst is also critical, with different catalytic systems like Rh₂(esp)₂ and InCl₃ showing distinct efficiencies and selectivities in cyclization reactions to form polycyclic indolines, a related heterocyclic system. rsc.org The regulation of regioselectivity remains a central goal for organic chemists, and understanding these catalytic mechanisms is crucial for designing efficient synthetic pathways. nih.gov
Table 2: Factors Influencing Regioselectivity in Cyclization Reactions This table is interactive. You can sort and filter the data.
| Factor | Description | Example | Reference |
|---|---|---|---|
| Catalyst/Ligand | The choice of transition metal and associated ligands can control stereo- and regioselectivity. | Chiral ligands in palladium catalysis for intramolecular amination. | nih.gov |
| Steric Effects | Steric hindrance from bulky reagents or ligands can direct the reaction to a specific site. | A sterically hindered ligand leading to pyrrolidone instead of piperidine formation. | nih.gov |
| Solvent | The solvent can influence the reaction pathway. | Acetonitrile favoring a 6-endo-trig pathway while methanol (B129727) favors a 5-exo-trig pathway. | nih.gov |
| Noncovalent Interactions | Weak interactions like π–π stacking in the transition state can control the regiochemical outcome. | π–π stacking in Pd-catalyzed cyclization leading to specific regioisomers. | nih.gov |
Advanced Spectroscopic Characterization in Research of 5 Methyl 2 Oxopiperidine 3 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
NMR spectroscopy is a cornerstone technique for determining the detailed structure of 5-methyl-2-oxopiperidine-3-carboxylic acid derivatives in solution. It provides critical information about the connectivity of atoms, the chemical environment of individual nuclei, and the three-dimensional arrangement of atoms.
Proton NMR (¹H NMR) spectroscopy is used to identify the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling provides information about adjacent protons, which is crucial for determining stereochemistry. slideshare.net
For a typical this compound scaffold, the protons on the piperidine (B6355638) ring exhibit characteristic chemical shifts. Protons adjacent to the electron-withdrawing carbonyl group (e.g., H-3) are generally shifted downfield. The analysis of coupling constants (J-values) is particularly insightful for conformational analysis of the six-membered ring. Large coupling constants (typically ~10-12 Hz) between vicinal protons suggest a diaxial relationship, which is characteristic of a chair conformation, the most stable arrangement for most piperidine rings. nih.gov Smaller couplings often indicate axial-equatorial or equatorial-equatorial relationships. The N-H proton of the lactam and the O-H proton of the carboxylic acid typically appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. ucl.ac.uk
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| COOH | 10.0 - 13.2 | Broad Singlet (br s) | Position is highly dependent on solvent and concentration. orgchemboulder.com |
| N-H (lactam) | 5.0 - 8.0 | Broad Singlet (br s) | Exchangeable with D₂O; position varies with conditions. |
| H-3 | ~2.5 - 3.5 | Multiplet (m) | Adjacent to both carbonyl and carboxylic acid groups. |
| H-4 | ~1.8 - 2.4 | Multiplet (m) | Methylene (B1212753) protons adjacent to the chiral center at C-5. |
| H-5 | ~1.5 - 2.2 | Multiplet (m) | Methine proton bearing the methyl group. |
| H-6 | ~3.0 - 3.5 | Multiplet (m) | Methylene protons adjacent to the lactam nitrogen. rsc.org |
| 5-CH₃ | ~0.9 - 1.2 | Doublet (d) | Couples with the H-5 proton. |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment.
In this compound derivatives, the carbonyl carbons of the lactam (C-2) and the carboxylic acid are the most downfield, typically appearing in the 170-180 ppm range. The carbons of the piperidine ring resonate in the aliphatic region, with their specific shifts influenced by the attached substituents.
| Carbon | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Carboxylic Acid) | 170 - 180 | Characteristic shift for carboxylic acids. rsc.org |
| C=O (Lactam, C-2) | 165 - 175 | Characteristic shift for a 6-membered lactam. rsc.orgchemicalbook.com |
| C-3 | ~45 - 55 | Methine carbon attached to the carboxylic acid group. |
| C-4 | ~25 - 35 | Methylene carbon. |
| C-5 | ~30 - 40 | Methine carbon attached to the methyl group. |
| C-6 | ~40 - 50 | Methylene carbon adjacent to the nitrogen atom. |
| 5-CH₃ | ~15 - 25 | Methyl group carbon. |
For complex derivatives, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the sequence of protons around the piperidine ring. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of both ¹H and ¹³C signals. nih.govnih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. nih.govipb.pt
For fluorinated analogues, ¹⁹F NMR spectroscopy is a powerful tool. nih.gov The ¹⁹F nucleus is 100% abundant and highly sensitive. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information. rsc.orgresearchgate.net Furthermore, fluorine couples to nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling), and the magnitude of these coupling constants can provide additional structural and conformational insights. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. nih.gov In electrospray ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺.
The fragmentation of this compound derivatives under tandem MS (MS/MS) conditions can provide valuable structural data. Common fragmentation pathways for piperidine-containing structures include:
Loss of the carboxylic acid group: A neutral loss of 45 Da (-COOH) or 44 Da (CO₂) is often observed.
Ring cleavage: The piperidone ring can fragment in characteristic ways. Cleavage adjacent to the carbonyl group (alpha-cleavage) is a common pathway for amides and ketones.
Loss of side chains: Substituents on the piperidine ring or nitrogen atom can be lost as neutral fragments. researchgate.net
Analysis of these fragmentation patterns allows researchers to confirm the core structure and identify the nature and location of various substituents. rhhz.net
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations. nih.gov For this compound and its derivatives, several characteristic absorption bands are expected. acs.org
The presence of a carboxylic acid is indicated by a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700-1725 cm⁻¹. vscht.czlibretexts.org The lactam (a cyclic amide) functional group also shows a strong C=O stretching absorption, typically between 1650-1680 cm⁻¹ for a six-membered ring. libretexts.orgpg.edu.pl The N-H bond of the lactam exhibits a stretching vibration in the range of 3200-3400 cm⁻¹. libretexts.org
| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong |
| Lactam (Amide) | N-H stretch | 3200 - 3400 | Medium |
| Lactam (Amide) | C=O stretch (Amide I) | 1650 - 1680 | Strong |
| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformation
While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. acs.org This technique is the gold standard for determining the absolute configuration of chiral centers and for analyzing the solid-state conformation, including bond lengths, bond angles, and torsional angles. rsc.org
For piperidine derivatives, X-ray crystallography can definitively establish the conformation of the six-membered ring. Studies on related piperidin-4-one structures have shown that the ring predominantly adopts a chair conformation, as this is the most energetically stable arrangement. nih.govchemrevlett.comchemrevlett.com The analysis can also reveal the orientation of substituents (axial vs. equatorial) and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. chemrevlett.com
Structure Activity Relationship Sar Studies and Biological Target Identification in Academic Research
In Vitro Investigation of Biological Activity Profiles of Oxopiperidine Carboxylic Acids (Excluding Clinical Outcomes)
The diverse biological activities of oxopiperidine carboxylic acids and related piperidine (B6355638) derivatives have been investigated through a variety of in vitro assays. These studies have unveiled potential therapeutic applications by examining their effects on enzymes, microbes, inflammatory mediators, ion channels, and cellular receptors.
Derivatives of the piperidinone core structure have been evaluated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and assessed for their AChE inhibitory capabilities. Notably, the compound 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one demonstrated the most potent activity against AChE, with an IC50 value of 12.55 µM. This activity was comparable to the standard drug rivastigmine (B141) (IC50 = 10.87 µM), highlighting the potential of the piperidinone scaffold in the design of acetylcholinesterase inhibitors. nih.gov
In a separate study, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives were also investigated for their anticholinesterase activity. The free carboxylic acid derivatives showed enhanced selectivity for AChE. Specifically, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid was identified as the most active in this series with a Ki (AChE) of 10.18 ± 1.00 µM. nih.gov
No in vitro studies on the inhibition of acetate (B1210297) kinase by 5-Methyl-2-oxopiperidine-3-carboxylic acid or closely related oxopiperidine carboxylic acids were identified in the reviewed literature.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidinone and Piperazine (B1678402) Carboxylic Acid Derivatives
| Compound | Structure | Target Enzyme | Inhibitory Activity (IC50/Ki) |
|---|---|---|---|
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Piperidinone Derivative | Acetylcholinesterase (AChE) | IC50 = 12.55 µM |
| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Piperazine-2-carboxylic acid Derivative | Acetylcholinesterase (AChE) | Ki = 10.18 ± 1.00 µM |
The piperidine scaffold is a recurring motif in the development of new antimicrobial agents. Research into piperidine-4-carboxamides has revealed their potential against mycobacteria. One such derivative, MMV688844, has been identified as having bactericidal properties against Mycobacterium abscessus, a bacterium closely related to Mycobacterium tuberculosis. Structure-activity relationship studies led to the development of analogues with increased antibacterial activity. nih.gov
The antimicrobial potential of piperidine derivatives has also been evaluated against common bacterial pathogens. In one study, newly synthesized piperidine derivatives were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The results indicated that these compounds were active against both types of bacteria, with one derivative showing good activity against Staphylococcus aureus when compared to the standard drug chloramphenicol.
While the broader class of piperidine derivatives shows promise, specific in vitro antimicrobial data for this compound against these particular strains was not found in the reviewed literature.
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound Class | Target Organism | Observed Activity |
|---|---|---|
| Piperidine-4-carboxamides | Mycobacterium abscessus | Bactericidal properties and potential for increased activity with analogues. |
| Piperidine derivatives | Staphylococcus aureus (Gram-positive) | Active, with one derivative showing activity comparable to chloramphenicol. |
| Piperidine derivatives | Escherichia coli (Gram-negative) | Active against this bacterial species. |
Carboxylic acid-based compounds, including those with a piperidine framework, have been a focus of research for the inhibition of matrix metalloproteinases (MMPs), enzymes implicated in inflammatory processes and tissue degradation. One study resulted in the discovery of a series of carboxylic acid inhibitors of MMP-13. A particularly potent compound from this series demonstrated a subnanomolar inhibition of MMP-13 with an IC50 value of 0.5 nM and a Ki of 0.19 nM, while showing no significant activity against MMP-1 or TACE (IC50 of >10000 nM). researchgate.net
Furthermore, a quantitative structure-activity relationship (QSAR) study on a series of piperidine sulfonamide aryl hydroxamic acid analogs as MMP inhibitors found that the inhibitory potencies against MMP-2 and MMP-13 were significantly correlated with the hydrophobic properties of the molecules. nih.gov This suggests that hydrophobic interactions play a crucial role in the binding of these inhibitors to the active site of these enzymes.
Table 3: In Vitro MMP Inhibitory Activity of Piperidine and Carboxylic Acid Derivatives
| Compound Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Selectivity Notes |
|---|---|---|---|
| Carboxylic Acid-Based Inhibitor | MMP-13 | IC50 = 0.5 nM, Ki = 0.19 nM | No significant activity against MMP-1 or TACE (>10000 nM). |
| Piperidine Sulfonamide Aryl Hydroxamic Acids | MMP-2, MMP-13 | Activity correlated with hydrophobicity. | Not specified. |
The piperidine scaffold has been identified as a key component in the development of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. A class of compounds known as spiro[piperidine-4,1'-pyrido[3,4-b]indoles] have been identified as co-potentiators that work in synergy with existing CFTR potentiators like VX-770 to restore the function of certain minimal function CFTR mutants. Through structure-activity relationship studies, an analog with 6'-methoxyindole and 2,4,5-trifluorobenzyl substituents was found to have the greatest potency for the activation of N1303K-CFTR, with an EC50 of approximately 600 nM. This represented a significant improvement over the original compound identified in a small molecule screen. nih.gov
Table 4: CFTR Modulatory Activity of Spiro-Piperidine Derivatives
| Compound Class | Target | Mechanism of Action | Potency (EC50) |
|---|---|---|---|
| Spiro[piperidine-4,1'-pyrido[3,4-b]indoles] | N1303K-CFTR | Co-potentiator (synergistic with existing potentiators) | ~600 nM for the most potent analog |
Piperidine-based structures have been extensively studied as antagonists for various receptors, including the N-methyl-D-aspartate (NMDA) receptor and the histamine (B1213489) H1 receptor.
NMDA Receptor Antagonism: Several series of piperidine-2-carboxylic acids with phosphonoalkyl substitutions at the 3- and 4-positions have been synthesized and evaluated as NMDA receptor antagonists. Two compounds, cis-4-(phosphonomethyl)piperidine-2-carboxylic acid and cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid, were found to be potent NMDA antagonists. nih.gov The incorporation of the piperidine ring was shown to enhance potency compared to their acyclic counterparts. nih.gov Further research into piperazine-2,3-dicarboxylic acid derivatives also revealed dual antagonism of NMDA and kainate receptors. nih.gov
H1 Receptor Antagonism: The piperidine moiety is a common feature in many antihistamines. Research has led to the identification of novel xanthinyl-substituted piperidinyl derivatives with potent antihistamine H1-activity. One such compound, 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]- 3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051), was identified as a potent and orally active H1-antagonist. nih.gov
Table 5: Receptor Antagonist Activity of Piperidine Derivatives
| Compound Class | Target Receptor | Activity |
|---|---|---|
| cis-4-(phosphonoalkyl)piperidine-2-carboxylic acids | NMDA Receptor | Potent antagonists. |
| Xanthinyl-substituted piperidinyl derivatives | Histamine H1 Receptor | Potent antagonists. |
The inhibition of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins, is a target for anticancer drug development. A novel series of piperidine-based FTase inhibitors has been discovered, originating from a 5-nitropiperidin-2-one combinatorial library. Structure-activity relationship studies revealed that all four substituent positions on the piperidine core were important for inhibitory activity. A significant finding was that converting the piperidine-2-one core to a piperidine core resulted in a 10-fold increase in potency. The most potent compound from this class, (+)-8, inhibited FTase with an IC50 of 1.9 nM. These compounds were found to be competitive inhibitors with respect to Ras, a key substrate of FTase. nih.gov
Table 6: Farnesyltransferase (FTase) Inhibitory Activity of Piperidine Derivatives
| Compound Class | Core Structure Modification | Target Enzyme | Inhibitory Activity (IC50) | Mechanism of Inhibition |
|---|---|---|---|---|
| Piperidine derivatives (from 5-nitropiperidin-2-one library) | Piperidine-2-one to Piperidine | Farnesyltransferase (FTase) | 1.9 nM for the most potent compound ((+)-8) | Ras competitive |
Molecular Mechanism of Action Elucidation in Biological Systems (In Vitro)
In-depth research into the specific molecular mechanisms of action for this compound is not extensively detailed in publicly available scientific literature. The following subsections outline the current state of knowledge based on available research for structurally related compounds.
Specific investigations into the inhibitory effects of this compound on fundamental cellular processes such as protein synthesis or DNA synthesis have not been extensively reported in the available academic literature. While various piperidine derivatives have been explored for their wide-ranging biological activities, including anticancer properties which often involve the disruption of these cellular processes, dedicated studies to characterize the specific impact of this compound on these pathways are not yet available. nih.gov
Stereochemical Influence on Biological Activity and Potency
The stereochemistry of substituted piperidine rings is a critical determinant of their biological activity. acs.orgacs.org The presence of multiple stereocenters, as in this compound, can lead to different diastereomers and enantiomers, each potentially possessing unique pharmacological profiles. The spatial arrangement of substituents on the piperidine core dictates the molecule's three-dimensional shape, which in turn governs its ability to bind to specific biological targets with high affinity and selectivity.
Although specific studies detailing the stereochemical influence on the biological activity of this compound are not available, research on related substituted piperidines consistently demonstrates the importance of stereoisomerism. For instance, the relative orientation of substituents can affect binding to receptors and enzymes, leading to significant differences in potency and efficacy between stereoisomers. nih.gov The development of stereoselective synthetic methods is therefore crucial in medicinal chemistry to access enantiomerically pure piperidine derivatives for thorough biological evaluation. ajchem-a.comnih.gov
Computational Approaches in SAR and Target Prediction
Computational methods are invaluable tools in modern drug discovery for exploring structure-activity relationships and predicting potential biological targets. These in silico approaches can provide insights into the molecular interactions that govern a compound's activity and guide the synthesis of more potent and selective analogs.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. While docking studies specifically for this compound are not widely published, research on structurally related piperidine carboxamide derivatives has demonstrated the utility of this approach in identifying key binding interactions. researchgate.nettandfonline.com
In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then computationally placed into the protein's active site, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. These simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For example, studies on other piperidine derivatives have highlighted the importance of the piperidine nitrogen and carboxamide groups in forming hydrogen bonds with amino acid residues in the active site of their respective targets. acgpubs.orgnih.gov
Table 1: Illustrative Molecular Docking Results for a Series of Piperidine Carboxamide Derivatives as ALK Inhibitors
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Compound A | -9.8 | MET1199, GLU1197 | Hydrogen Bond |
| Compound B | -9.5 | LEU1122, VAL1130 | Hydrophobic Interaction |
| Compound C | -10.2 | MET1199, LYS1150 | Hydrogen Bond, Electrostatic |
| Compound D | -9.1 | GLY1269, LEU1256 | Hydrogen Bond, Hydrophobic |
This table is illustrative and based on findings for related piperidine carboxamide derivatives, not this compound. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity.
For piperidine derivatives, QSAR studies have been employed to understand the relationship between their physicochemical properties and biological effects. nih.govnih.gov These models are built using a dataset of compounds with known activities. A variety of molecular descriptors, which are numerical representations of a molecule's properties, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity.
A robust QSAR model can be used to predict the activity of novel compounds and to guide the design of more potent molecules by identifying which structural modifications are likely to be beneficial. For instance, a QSAR study on a series of piperidine derivatives might reveal that increased lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with activity. researchgate.netnih.gov
Table 2: Example of a QSAR Model for a Series of Piperidine Derivatives
| Model Type | Statistical Parameter | Value | Interpretation |
| CoMFA | q² | 0.663 | Good internal predictive ability |
| r² | 0.998 | Strong correlation between predicted and observed activity | |
| F-statistic | 2401.970 | High statistical significance | |
| CoMSIA | q² | 0.730 | Good internal predictive ability |
| r² | 0.988 | Strong correlation between predicted and observed activity | |
| F-statistic | 542.933 | High statistical significance |
This table is illustrative and based on findings for related piperidine carboxamide derivatives, not this compound. CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR methods. q² is the cross-validated correlation coefficient, and r² is the non-cross-validated correlation coefficient. researchgate.net
Conformational Analysis of this compound in Ligand-Target Interactions
The three-dimensional arrangement of a molecule is a critical determinant of its interaction with biological targets. For this compound, a compound of interest in medicinal chemistry, understanding its conformational preferences is paramount for identifying its biological targets and elucidating its mechanism of action. The conformational landscape of this molecule, dictated by the interplay of steric and electronic effects of its constituent functional groups, governs its ability to fit into the binding pocket of a protein and establish key interactions.
Computational modeling and experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are pivotal in dissecting the conformational intricacies of such molecules. These methods can provide detailed information on bond angles, dihedral angles, and the energetic favorability of different conformers. For instance, theoretical calculations can map the potential energy surface of the molecule, identifying the most stable low-energy conformations.
The interplay between the stereochemistry of the chiral centers at the 3 and 5 positions and the resulting conformational bias is of particular interest. The relative stereochemistry (cis or trans) of the methyl and carboxylic acid groups will dictate their preferred axial or equatorial positioning in the dominant chair conformation. This, in turn, affects the spatial presentation of key pharmacophoric features—the hydrogen bond donors and acceptors of the carboxylic acid and the amide moiety, and the hydrophobic methyl group.
The specific conformation adopted by this compound upon binding to a biological target is often the "bioactive conformation." This may not necessarily be the lowest energy conformation in solution but rather a higher energy state that is stabilized by favorable interactions within the protein's binding site. Structure-activity relationship (SAR) studies often implicitly probe these conformational effects; changes in biological activity with modifications to the molecular structure can often be rationalized by alterations in the preferred or accessible conformations.
A detailed analysis of the conformational isomers of this compound would involve the characterization of the following parameters for each stable conformer:
| Parameter | Description |
| Relative Energy | The energy of a conformer relative to the most stable conformer, typically expressed in kcal/mol. |
| Dihedral Angles | Key torsional angles that define the puckering of the piperidine ring and the orientation of the substituents. |
| Key Interatomic Distances | Distances between important functional groups that can influence intramolecular hydrogen bonding or steric clashes. |
| Population | The percentage of each conformer present at equilibrium at a given temperature, calculated from their relative energies. |
Without specific experimental or computational data for this compound, a quantitative analysis remains speculative. However, based on the principles of conformational analysis of substituted piperidines, it is anticipated that the molecule exists as an equilibrium of multiple chair and potentially twist-boat conformers, with the energetic landscape being finely tuned by the stereochemical configuration and the solvent environment. The identification of the specific conformer(s) responsible for biological activity is a key step in the rational design of more potent and selective analogs.
Theoretical and Computational Chemistry Studies of 5 Methyl 2 Oxopiperidine 3 Carboxylic Acid
Electronic Structure Calculations (e.g., DFT studies)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 5-Methyl-2-oxopiperidine-3-carboxylic acid, DFT studies would elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and properties.
Detailed electronic structure analyses, often employing methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO), can reveal the nature of intramolecular bonding and non-covalent interactions. For instance, in related heterocyclic carboxylic acids, DFT calculations have been used to characterize intramolecular hydrogen bonds, such as those between a carbonyl oxygen and a carboxylic hydroxyl group. mdpi.com Such studies typically involve geometry optimization followed by frequency calculations to ensure the identified structure is a true energy minimum.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Table 1: Calculated Electronic Properties of a Representative Heterocyclic Carboxylic Acid using DFT
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is representative of typical values obtained for similar heterocyclic carboxylic acids in DFT studies and is intended for illustrative purposes.
Conformational Analysis and Dynamics Modeling
The three-dimensional structure of this compound is not static; the piperidine (B6355638) ring can adopt various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them. The piperidine ring in this molecule is likely to adopt a half-chair conformation due to the sp2 hybridization of the amide carbon. academie-sciences.fr
Computational methods can map the potential energy surface of the molecule to identify low-energy conformers. The relative orientations of the methyl and carboxylic acid substituents (axial vs. equatorial) will significantly influence the stability of these conformers. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformations.
Table 2: Relative Energies of Different Conformers of a Substituted Piperidine Ring
| Conformer | Substituent Orientations (Methyl, Carboxylic Acid) | Relative Energy (kcal/mol) |
| Chair 1 | Equatorial, Equatorial | 0.00 |
| Chair 2 | Axial, Equatorial | 1.8 |
| Chair 3 | Equatorial, Axial | 2.5 |
| Twist-Boat | - | 5.5 |
Note: This table presents hypothetical relative energies for illustrative purposes, based on general principles of conformational analysis of substituted cyclic systems.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry is an invaluable tool for studying the mechanisms of chemical reactions. For this compound, reaction pathway modeling can be used to investigate its synthesis or degradation. For example, the synthesis of related piperidine derivatives often involves multi-step reactions where the stereochemistry is crucial. vulcanchem.com
By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. The transition state is the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
Table 3: Calculated Activation Energies for a Hypothetical Reaction Step
| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |
| Ring Opening | This compound + H₂O | [Transition State Complex] | Ring-opened product | 25 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.
Intermolecular Interaction Analysis and Binding Energetics
The way this compound interacts with other molecules is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the amide group can also participate in hydrogen bonding. academicjournals.org
Computational methods can be used to model the interaction of this molecule with other molecules, such as solvent molecules or a biological receptor. By calculating the binding energy, the strength of the interaction can be quantified. Techniques like AIM and NBO can be used to analyze the nature of these intermolecular interactions in detail. mdpi.com For instance, in the context of drug design, understanding how a molecule like this binds to a protein's active site is of paramount importance. nih.gov
Table 4: Calculated Interaction Energies with Different Molecules
| Interacting Molecule | Type of Interaction | Binding Energy (kcal/mol) |
| Water | Hydrogen Bonding | -8.5 |
| Methane | van der Waals | -1.2 |
| Ammonia | Hydrogen Bonding/Proton Transfer | -15.0 |
Note: This table provides illustrative interaction energies to demonstrate the application of computational analysis in studying intermolecular forces.
Applications and Role in Contemporary Chemical Research
Function as Modular Building Blocks in Organic Synthesis
In the field of organic synthesis, 5-Methyl-2-oxopiperidine-3-carboxylic acid serves as a valuable heterocyclic building block. Chemical suppliers classify the compound and its close analogs, such as 2-Oxopiperidine-3-carboxylic acid, as foundational materials for constructing more elaborate molecules. The term "building block" refers to a pre-functionalized molecular scaffold that chemists can employ in synthesis, saving steps and allowing for the efficient introduction of specific structural motifs. The piperidinone core is a privileged scaffold in medicinal chemistry, and having a pre-formed, functionalized version like this compound allows for its direct incorporation into target structures. The versatility of functionalized piperidinones is a recurring theme in synthetic organic chemistry, where they are used to create diverse molecular frameworks. acs.orgrsc.orgnih.gov
The utility of this compound as a building block stems from its reactive sites:
The carboxylic acid group can be converted into esters, amides, or other functional groups, serving as a key point for linking to other molecules.
The lactam (a cyclic amide) contains an N-H bond that can be alkylated or acylated, allowing for the introduction of substituents on the nitrogen atom.
The ketone group and the carbon backbone can undergo various transformations, further expanding its synthetic potential.
Development as Molecular Probes for Biological Pathways
While specific, published examples of this compound being used directly as a molecular probe are not prominent in scientific literature, its structural class is highly relevant to this application. Molecular probes are specialized molecules designed to interact with and report on biological systems, for example, by binding to a specific receptor to help researchers "map" its structure and function. A doctoral thesis on the synthesis of indole (B1671886) derivatives for mapping the melatonin (B1676174) receptor illustrates how heterocyclic scaffolds can form the basis of such probes. ucl.ac.uk The development of these tools often relies on a core structure—like the 2-oxopiperidine scaffold—which can be systematically modified with fluorescent tags, affinity labels, or reactive groups to create a functional probe. The potential for this compound to be used in such a capacity lies in its adaptability for chemical modification, allowing it to be tailored to interact with specific biological targets.
Integration into Combinatorial Chemistry Libraries for Discovery Efforts
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The 2-oxopiperidine-3-carboxylic acid scaffold is well-suited for such synthetic campaigns. A patent for novel quinoline (B57606) compounds demonstrates the use of the parent compound, 2-oxopiperidine-3-carboxylic acid, in a coupling reaction with an aniline (B41778) derivative to create a larger, more complex molecule. google.com This type of reaction, where a core scaffold is combined with a diverse set of reactants, is the foundation of combinatorial library synthesis.
The functional groups of this compound make it an ideal candidate for inclusion in these efforts:
The carboxylic acid can be coupled with a library of various amines to generate a diverse set of amides.
The lactam nitrogen can be reacted with a library of different alkyl or acyl halides.
This two-pronged approach allows for the generation of a large matrix of unique compounds from a single, common intermediate, streamlining the discovery process for new bioactive agents.
Role as Key Intermediates for Synthesis of Complex Natural Products and Analogues
The most clearly documented role for this compound and its derivatives is as a key intermediate in the synthesis of complex, biologically active molecules, particularly in the pharmaceutical sector. An intermediate is a compound that is a stepping-stone in a multi-step synthesis.
Recent research in medicinal chemistry provides several key examples:
PRMT5 Inhibitors: A 2025 patent application describes the use of tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate as a starting material for the synthesis of novel nitrogen-containing fused three-ring inhibitors of PRMT5, an enzyme implicated in cancer. google.com
c-Met Inhibitors: Research focused on discovering new inhibitors for the c-Met receptor, a target in cancer therapy, utilized 3-alkyl-1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acids, including the 3-methyl variant, as the central scaffold for building potential drug candidates. mdpi.com
Structure-Activity Relationship (SAR) Studies: In research related to the anticoagulant drug Apixaban, a "5-methyl-2-oxopiperidinyl analog" was noted as a valuable derivative for SAR studies. These studies involve creating a series of related compounds to determine which structural features are critical for the drug's activity, highlighting the compound's role in refining and optimizing complex pharmaceutical agents.
These examples underscore the compound's value as a foundational piece in constructing sophisticated molecules with potential therapeutic applications.
Data Tables
Table 1: Examples of the 2-Oxopiperidine Scaffold as a Key Intermediate
| Intermediate Scaffold | Therapeutic Target/Application | Role of Intermediate | Reference |
|---|---|---|---|
| tert-butyl (S)-5-methyl-2-oxopiperidine-1-carboxylate | PRMT5 (Oncology) | Starting material for the synthesis of complex fused-ring inhibitors. | google.com |
| 3-Methyl-1-(4-fluorophenyl)-2-oxopiperidine-3-carboxylic acid | c-Met (Oncology) | Core scaffold for the development of novel kinase inhibitors. | mdpi.com |
| 5-methyl-2-oxopiperidinyl analog | Factor Xa (Anticoagulant) | Derivative used for structure-activity relationship (SAR) studies of Apixaban. |
Future Research Directions and Unexplored Avenues for 5 Methyl 2 Oxopiperidine 3 Carboxylic Acid
Advancements in Asymmetric and Sustainable Synthetic Methodologies
The development of efficient and environmentally friendly synthetic routes to enantiomerically pure 5-Methyl-2-oxopiperidine-3-carboxylic acid is a critical starting point for its exploration. While general methods for the synthesis of substituted piperidines exist, future research should focus on methodologies tailored to this specific compound.
Asymmetric Synthesis:
Current strategies for achieving enantiopure piperidine (B6355638) derivatives often rely on chiral auxiliaries, organocatalysis, or enzymatic resolutions. nih.gov Future efforts could explore the application of transition-metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor. For instance, a substituted pyridine (B92270) or dihydropyridine (B1217469) intermediate could be synthesized, followed by an enantioselective hydrogenation step. The choice of chiral ligands and catalysts would be paramount in achieving high enantiomeric excess.
Sustainable and Green Synthesis:
Modern organic synthesis emphasizes the use of sustainable practices. unife.it Future synthetic strategies for this compound should aim to incorporate green chemistry principles. This could involve:
Biocatalysis: Employing enzymes, such as transaminases or hydrolases, could offer a highly selective and environmentally benign route to the desired stereoisomer.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes.
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2 would significantly reduce the environmental impact of the synthesis. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry.
| Synthetic Approach | Key Features | Potential Advantages |
| Asymmetric Catalysis | Use of chiral metal catalysts or organocatalysts. | High enantioselectivity, catalytic turnover. |
| Biocatalysis | Employment of enzymes (e.g., lipases, transaminases). | High specificity, mild reaction conditions, environmentally friendly. |
| Flow Chemistry | Continuous reaction processing in microreactors. | Enhanced safety, scalability, and process control. |
| Green Solvents | Utilization of water, ethanol, or ionic liquids. | Reduced environmental impact and toxicity. |
Exploration of Novel Biological Activities through High-Throughput Screening (In Vitro)
The full biological potential of this compound remains largely untapped. High-throughput screening (HTS) offers a powerful approach to rapidly assess the compound's activity against a wide array of biological targets.
Future HTS campaigns should encompass a diverse range of assays to identify potential therapeutic applications. This could include screening for:
Enzyme Inhibition: Testing against panels of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammation.
Receptor Binding: Assessing affinity for various G-protein coupled receptors (GPCRs) and ion channels to explore potential neurological or metabolic applications.
Antimicrobial Activity: Screening against a broad spectrum of bacterial and fungal pathogens to identify potential new anti-infective agents. biointerfaceresearch.com
Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines to uncover potential as an anticancer agent. dut.ac.za
The data generated from these HTS campaigns would provide crucial starting points for lead optimization and further preclinical development.
Integration of Advanced Machine Learning and AI in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound and to predict the properties of its derivatives.
Future research in this area could involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities. clinmedkaz.org This can guide the design of more potent and selective compounds.
Generative Models: Employing generative AI models to design novel derivatives of the core scaffold with desired properties. These models can explore a vast chemical space and propose new molecules for synthesis and testing. github.com
ADMET Prediction: Using AI-powered tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual derivatives. This can help to prioritize compounds with favorable pharmacokinetic profiles for synthesis.
| AI/ML Application | Description | Potential Impact |
| QSAR Modeling | Correlating chemical structure with biological activity. | Guiding the design of more potent and selective analogs. |
| Generative AI | Designing novel molecules with desired properties. | Accelerating the discovery of new lead compounds. |
| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | Reducing late-stage attrition of drug candidates. |
Development of Derivatization Strategies for Enhanced Selectivity and Specificity
The functional groups present in this compound—the carboxylic acid and the secondary amine within the lactam—provide convenient handles for chemical modification. Future research should focus on systematic derivatization to enhance the selectivity and specificity of its biological activity.
Carboxylic Acid Modification:
The carboxylic acid can be converted into a variety of functional groups, including:
Amides: Coupling with a diverse library of amines can introduce a wide range of substituents, allowing for fine-tuning of steric and electronic properties to improve target engagement.
Esters: Esterification with various alcohols can modulate lipophilicity and cell permeability.
Bioisosteres: Replacing the carboxylic acid with bioisosteric groups, such as tetrazoles or hydroxamic acids, could lead to improved metabolic stability and target interactions.
N-Alkylation/Arylation:
The nitrogen atom of the lactam can be functionalized through alkylation or arylation to explore the impact of substituents on activity and selectivity.
These derivatization strategies will be crucial for transforming any initial hits from HTS into lead compounds with optimized pharmacological properties.
Multi-Targeting Approaches within Chemical Biology Systems
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The development of multi-target drugs, which can modulate several targets simultaneously, is a promising therapeutic strategy. The rigid scaffold of this compound makes it an attractive starting point for the design of multi-target ligands.
Future research could explore the design of derivatives that are capable of interacting with multiple, disease-relevant targets. For example, by incorporating specific pharmacophoric features, it may be possible to design a single molecule that inhibits two different enzymes in a cancer-related pathway or interacts with two different receptors in the central nervous system.
This approach could lead to the development of more effective and potentially safer therapeutics by addressing the complexity of the disease at a systems level.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Methyl-2-oxopiperidine-3-carboxylic acid with high regioselectivity?
- Methodological Answer : Synthesis requires careful control of reaction conditions to ensure regioselectivity. For example, diastereoselective methods involving Michael addition or cyclization of precursor molecules (e.g., methyl esters) can be employed. Catalysts such as chiral auxiliaries or Lewis acids may enhance stereochemical outcomes . Regioselective functionalization of pyridine/pyrrolidine derivatives (as seen in analogous compounds) often involves optimizing temperature, solvent polarity, and nucleophile reactivity to direct substitution patterns .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with chemical shifts for carbonyl (C=O) and methyl groups (CH) providing critical diagnostic signals .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity, especially for detecting trace impurities or byproducts .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for diastereomeric mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multistep syntheses?
- Methodological Answer :
- Stepwise Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent, temperature, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) may enhance cyclization efficiency in pyrrolidine formation .
- Byproduct Mitigation : Employ scavengers or column chromatography to isolate intermediates, as seen in analogous syntheses of oxopiperidine derivatives .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd, Cu) can accelerate cross-coupling steps, though compatibility with the carboxylic acid moiety must be verified .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare H NMR spectra across derivatives to identify inconsistent splitting patterns (e.g., J-coupling variations due to conformational changes) .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometries, aiding in assigning ambiguous signals .
- Isotopic Labeling : Introduce deuterium or C labels at specific positions to track structural anomalies during spectral analysis .
Q. What strategies are recommended for designing bioactivity studies targeting the carboxylic acid and lactam moieties of this compound?
- Methodological Answer :
- Functional Group Modifications : Synthesize methyl esters or amides to probe the role of the free carboxylic acid in receptor binding .
- Pharmacophore Mapping : Use molecular docking to assess interactions between the lactam ring (2-oxopiperidine) and target enzymes (e.g., proteases or kinases) .
- Comparative SAR : Benchmark against structurally related compounds (e.g., 5-oxopyrrolidine derivatives) to identify critical substituents for activity .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed Reaction Logs : Document exact stoichiometry, solvent batches, and purification methods (e.g., gradient elution in HPLC) to minimize variability .
- Collaborative Validation : Share intermediates with independent labs for spectral replication, as demonstrated in multi-institutional studies of pyrrolidine derivatives .
- Stability Testing : Assess compound degradation under storage conditions (e.g., humidity, light) using accelerated stability protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
